molecular formula C8H11ClN2O2S B2809737 5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1555328-88-5

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2809737
CAS No.: 1555328-88-5
M. Wt: 234.7
InChI Key: CMZVUNOPUQTOII-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound that contains an oxazolidinone ring substituted with an aminomethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of thiophene-2-carboxylic acid with an amine to form an amide intermediate, which is then cyclized to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
  • 3-(Thiophen-2-yl)-1,3-oxazolidin-2-one
  • 5-(Aminomethyl)-1,3-oxazolidin-2-one

Uniqueness

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the thiophene ring, which confer distinct chemical and biological properties

Biological Activity

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride, with CAS number 1555328-88-5, is a chiral oxazolidinone derivative notable for its unique structural properties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, synthesis, and relevant research findings.

Antimicrobial Properties

Research indicates that oxazolidinone derivatives, including this compound, exhibit significant antimicrobial activity . A study highlighted that certain oxazolidinone compounds demonstrated superior efficacy against Gram-positive bacteria compared to traditional antibiotics like chloramphenicol. Specifically, compound 16 from a related series showed enhanced activity against Staphylococcus aureus, suggesting that modifications in the oxazolidinone structure can lead to improved antimicrobial properties .

The mechanism of action for these compounds typically involves disruption of bacterial cell membranes. Fluorescence microscopy studies revealed that treatment with these oxazolidinones resulted in cell membrane damage, evidenced by increased propidium iodide staining in treated bacteria . This suggests that the compound may compromise the integrity of bacterial membranes, leading to cell lysis.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of oxazolidinone derivatives. Recent studies have explored the cytotoxic effects of these compounds on various cancer cell lines. For instance, a derivative was shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in certain assays . The structural features of these compounds, such as three-dimensional conformation and functional group positioning, are believed to enhance their interaction with cancer cell targets.

Summary of Biological Activities

Activity Effectiveness Target Organisms/Cells
AntimicrobialBetter than chloramphenicolGram-positive bacteria (e.g., S. aureus)
AnticancerInduces apoptosisHypopharyngeal tumor cells

The synthesis of this compound typically involves cyclization reactions between suitable precursors under controlled conditions. Common methods include:

  • Cyclization of Amino Alcohols : Reacting an amino alcohol with a carbonyl compound.
  • Use of Catalysts : Employing specific catalysts and maintaining optimal temperature and pressure to achieve desired stereochemistry.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can produce different oxazolidinone derivatives.
  • Reduction : Alters functional groups on the oxazolidinone ring.
  • Substitution Reactions : The aminomethyl group can participate in nucleophilic substitutions.

Case Study: Antimicrobial Evaluation

In a comparative study evaluating several oxazolidinone derivatives, researchers synthesized 22 new compounds and assessed their antimicrobial properties using microbroth dilution assays. Compound 16 was particularly noted for its effectiveness against Staphylococcus aureus, demonstrating a clear advantage over established antibiotics .

Case Study: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of these compounds on cancer cell lines using flow cytometry and genotoxicity assays. Results indicated that while some derivatives exhibited significant cytotoxicity at high concentrations, they remained non-mutagenic at therapeutic levels . This positions them as promising candidates for further development in cancer therapy.

Properties

IUPAC Name

5-(aminomethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c9-4-6-5-10(8(11)12-6)7-2-1-3-13-7;/h1-3,6H,4-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZVUNOPUQTOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CS2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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